molecular formula C12H20O B14090188 Dodeca-2,6-dienal

Dodeca-2,6-dienal

Cat. No.: B14090188
M. Wt: 180.29 g/mol
InChI Key: VPEGROOEBNSCCL-UHFFFAOYSA-N
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Description

(E,Z)-2,6-DODECADIEN-1-AL is an organic compound characterized by the presence of two double bonds in its carbon chain, which can exist in different geometric configurations. The E and Z notations refer to the relative positions of the substituents around the double bonds, with E indicating opposite sides and Z indicating the same side. This compound is known for its distinct odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,Z)-2,6-DODECADIEN-1-AL typically involves the use of elimination reactions to form the double bonds. One common method is the dehydrohalogenation of alkyl halides using strong bases such as potassium hydroxide in ethanol solution . Another method involves the dehydration of alcohols using strong acids like sulfuric acid in tetrahydrofuran solvent .

Industrial Production Methods

In industrial settings, the production of (E,Z)-2,6-DODECADIEN-1-AL often involves large-scale elimination reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize side reactions and maximize the formation of the desired geometric isomers.

Chemical Reactions Analysis

Types of Reactions

(E,Z)-2,6-DODECADIEN-1-AL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated compounds.

    Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce new substituents.

Major Products Formed

    Oxidation: Formation of dodecanoic acid or dodecanal.

    Reduction: Formation of dodecane.

    Substitution: Formation of halogenated derivatives like 2,6-dodecadienyl chloride.

Scientific Research Applications

(E,Z)-2,6-DODECADIEN-1-AL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E,Z)-2,6-DODECADIEN-1-AL involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of smell. In biological systems, it may interact with enzymes or receptors involved in pheromone signaling, influencing behavior and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (E,Z)-2,4-DODECADIEN-1-AL: Similar structure but with double bonds at different positions.

    (E,Z)-2,6-UNDECADIEN-1-AL: Similar structure but with a shorter carbon chain.

    (E,Z)-2,6-DODECADIEN-1-OL: Similar structure but with a hydroxyl group instead of an aldehyde group.

Uniqueness

(E,Z)-2,6-DODECADIEN-1-AL is unique due to its specific geometric configuration and the position of its double bonds, which confer distinct chemical and physical properties. Its specific odor profile makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

dodeca-2,6-dienal

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-12H,2-5,8-9H2,1H3

InChI Key

VPEGROOEBNSCCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCC=CC=O

Origin of Product

United States

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